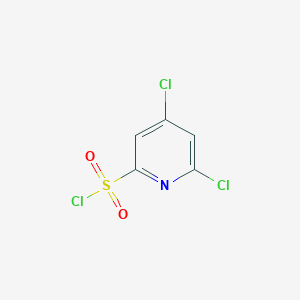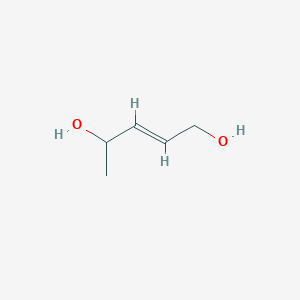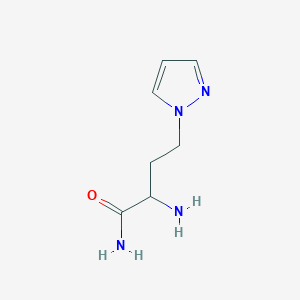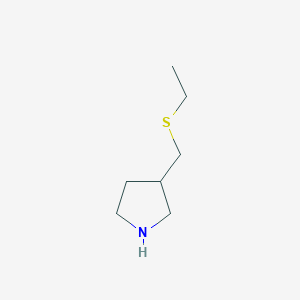
3-((Ethylthio)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Ethylthio)methyl)pyrrolidine is an organic compound with the molecular formula C7H15NS It features a pyrrolidine ring substituted at the third position with an ethylthio methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylthio)methyl)pyrrolidine typically involves the reaction of pyrrolidine with ethylthiomethylating agents. One common method includes the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts and advanced purification techniques, including distillation and chromatography, are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-((Ethylthio)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the ethylthio group.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-((Ethylthio)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It serves as a building block in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-((Ethylthio)methyl)pyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ethylthio group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can mimic natural substrates or inhibitors, affecting molecular pathways involved in neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
3-((Methylthio)methyl)pyrrolidine: Similar structure but with a methylthio group instead of an ethylthio group.
3-((Ethylthio)methyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
3-((Ethylthio)methyl)azetidine: Features an azetidine ring, which is a smaller ring structure compared to pyrrolidine.
Uniqueness: 3-((Ethylthio)methyl)pyrrolidine is unique due to the combination of the ethylthio group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its structural features allow for diverse chemical modifications and functionalizations, broadening its utility in various fields.
Propriétés
Formule moléculaire |
C7H15NS |
|---|---|
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
3-(ethylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NS/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |
Clé InChI |
CSVWMTNHBITWTE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


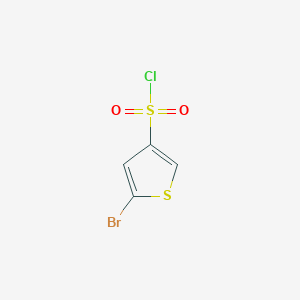
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

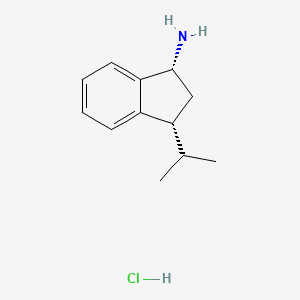
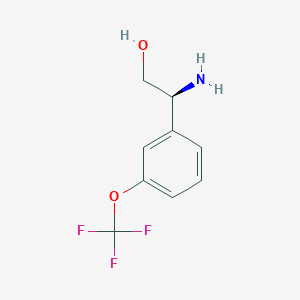
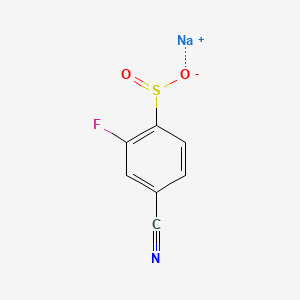
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)

